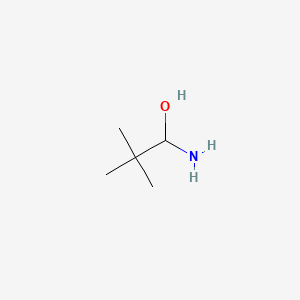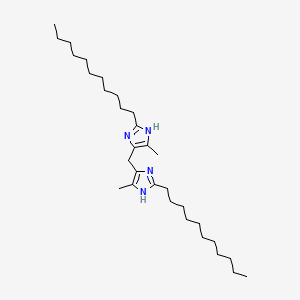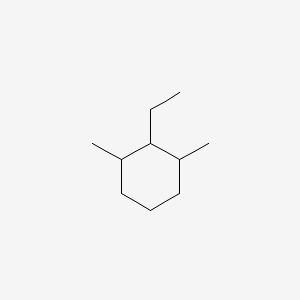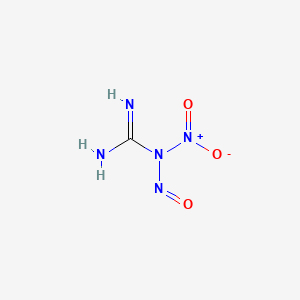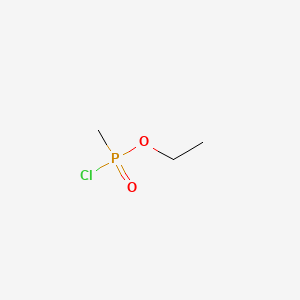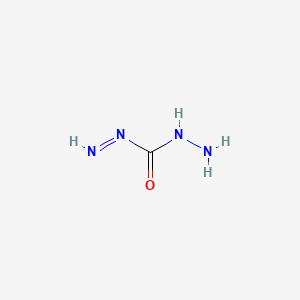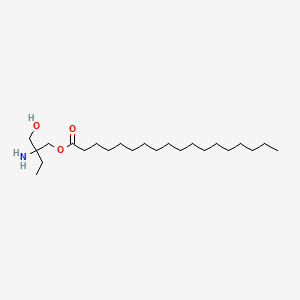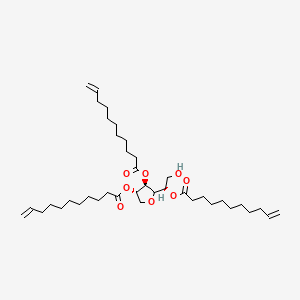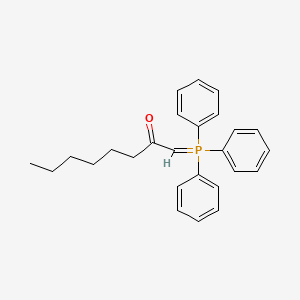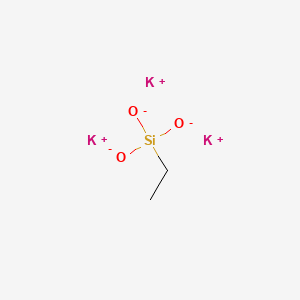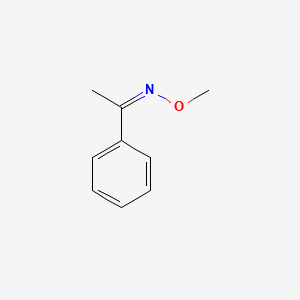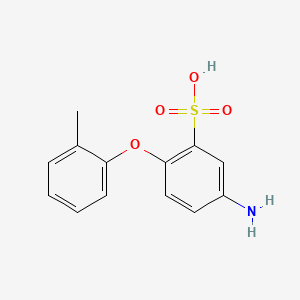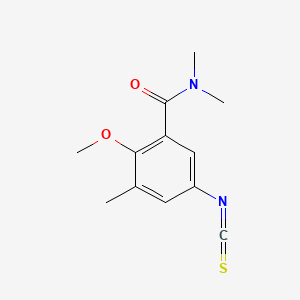
Tioxymid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tioxymid, also known as 5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide, is a chemical compound with the molecular formula C12H14N2O2S. It is primarily known for its applications as a fungicide in agricultural settings. The compound is characterized by its isothiocyanate functional group, which contributes to its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide
Reagent: Thiophosgene
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tioxymid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Thioureas and related compounds
Wissenschaftliche Forschungsanwendungen
Tioxymid has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Employed as a fungicide to protect crops from fungal infections .
Wirkmechanismus
The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiomide
- Thioamide
- Thiocarbamate
Comparison
Tioxymid is unique due to its specific isothiocyanate functional group, which imparts distinct biological activity compared to other similar compounds. While thiomide and thioamide also contain sulfur, their functional groups differ, leading to variations in their chemical reactivity and biological effects. Thiocarbamate, on the other hand, has a different mechanism of action and is used in different applications .
Conclusion
This compound is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine Its unique chemical structure and reactivity make it a valuable tool in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
70751-94-9 |
|---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3 |
InChI-Schlüssel |
SJDGOKGRYGWNTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


